5,6-Difluoro-3-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-3-methylindole is a fluorinated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-3-methylindole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of indole derivatives. For example, the reaction of N-acylindole with trifluoromethyl hypofluorite in a suitable solvent can yield fluorinated indole derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor as fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing robust and scalable fluorinating agents such as Selectfluor. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-3-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indoles .
Scientific Research Applications
5,6-Difluoro-3-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated indole derivatives.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-3-methylindole involves its interaction with specific molecular targetsFor example, fluorinated indoles have been shown to interact with the central nervous system’s cannabinoid receptors and inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
- 3-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
- 7-Fluoroindole
Comparison: 5,6-Difluoro-3-methylindole is unique due to the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, which can significantly alter its chemical and biological properties compared to mono-fluorinated indoles. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets .
Properties
Molecular Formula |
C9H7F2N |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
5,6-difluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7F2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
InChI Key |
JTRMAZCELNERNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.